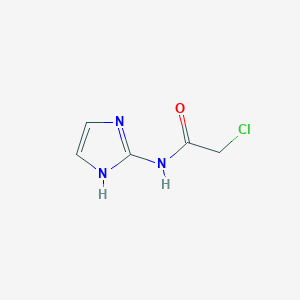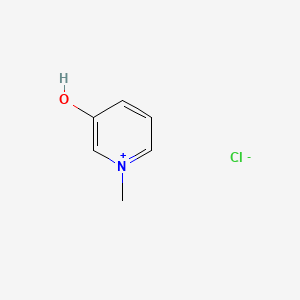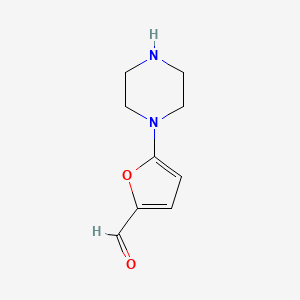![molecular formula C10H14BrN3O B13236514 6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13236514.png)
6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-methyl-7-oxa-3-azabicyclo[410]heptane is a complex organic compound that features a unique bicyclic structure This compound is characterized by the presence of a brominated pyrazole ring, which is known for its diverse pharmacological properties The compound’s structure includes a 7-oxa-3-azabicyclo[41
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane typically involves multiple steps, starting with the preparation of the brominated pyrazole ring. One common method involves the bromination of 1-methyl-1H-pyrazole using bromine in the presence of a suitable solvent such as dichloromethane. The resulting 4-bromo-1-methyl-1H-pyrazole is then subjected to further reactions to introduce the bicyclic structure.
The formation of the 7-oxa-3-azabicyclo[4.1.0]heptane moiety can be achieved through a cyclization reaction involving appropriate precursors. This step often requires the use of strong bases and specific reaction conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Large-scale synthesis typically employs continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the bicyclic moiety.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Cyclization Reactions: Strong bases like sodium hydride or potassium tert-butoxide are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s brominated pyrazole ring is known for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound is investigated for its potential use in drug discovery and development. Its unique structure and reactivity make it a candidate for the development of novel pharmaceuticals.
Industry: The compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.
Mécanisme D'action
The mechanism of action of 6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler compound with similar brominated pyrazole structure but lacking the bicyclic moiety.
3-Methyl-7-oxa-3-azabicyclo[4.1.0]heptane: A compound with a similar bicyclic structure but without the brominated pyrazole ring.
Uniqueness
6-(4-Bromo-1-methyl-1H-pyrazol-5-yl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane is unique due to the combination of its brominated pyrazole ring and bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14BrN3O |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
6-(4-bromo-2-methylpyrazol-3-yl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H14BrN3O/c1-13-4-3-10(8(6-13)15-10)9-7(11)5-12-14(9)2/h5,8H,3-4,6H2,1-2H3 |
Clé InChI |
QZEIRCAZYLXSIA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(C(C1)O2)C3=C(C=NN3C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(Azetidin-3-yl)methyl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B13236449.png)

![Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13236463.png)
![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13236464.png)
![5-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13236467.png)





![1-[4-(Cyanomethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B13236515.png)
